2,6-Pyridinediacetic acid
Overview
Description
2,6-Pyridinediacetic acid is a heterocyclic organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, where two acetic acid groups are attached to the 2 and 6 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Pyridinediacetic acid can be synthesized from 2,6-pyridinediacetonitrile. The nitrile compound is subjected to hydrolysis using concentrated hydrochloric acid (HCl) under reflux conditions for 24 hours. The excess HCl and solvent are then removed, and the residue is dissolved in water. Activated carbon is added to the solution, which is heated to 50°C with stirring for 30 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 2,6-pyridinediacetonitrile provides a scalable route that can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Pyridinediacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Formation of pyridine-2,6-dicarboxylic acid.
Reduction: Formation of pyridine-2,6-dimethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,6-Pyridinediacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,6-pyridinediacetic acid primarily involves its ability to chelate metal ions. The nitrogen atom in the pyridine ring and the carboxylate groups coordinate with metal ions, forming stable complexes. This chelation process is crucial in various applications, including catalysis and metal detoxification .
Comparison with Similar Compounds
2,6-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups instead of acetic acid groups.
2,6-Pyridinedimethanol: Similar structure but with hydroxymethyl groups instead of acetic acid groups.
Uniqueness: 2,6-Pyridinediacetic acid is unique due to its specific arrangement of acetic acid groups, which provides distinct chemical reactivity and coordination properties compared to its analogs. This uniqueness makes it valuable in forming metal complexes with specific properties and applications .
Properties
IUPAC Name |
2-[6-(carboxymethyl)pyridin-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)4-6-2-1-3-7(10-6)5-9(13)14/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNCDPGBKZYEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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